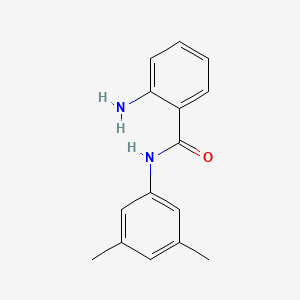

2-amino-N-(3,5-dimethylphenyl)benzamide

描述

Significance of Benzamide (B126) and Anthranilamide Scaffolds in Modern Chemical Science

The benzamide scaffold, a functional group characterized by a benzene (B151609) ring attached to an amide, is a privileged structure in medicinal chemistry. Its derivatives are known to exhibit a wide array of pharmacological activities, including antimicrobial, analgesic, anti-inflammatory, and anticancer properties. walshmedicalmedia.comresearchgate.netnih.gov This versatility has driven significant interest in the development of new benzamide-containing molecules. walshmedicalmedia.com The structural simplicity and synthetic accessibility of the benzamide core allow for extensive modification, enabling chemists to fine-tune the biological and physical properties of the resulting compounds.

Within this broad class, the anthranilamide (2-aminobenzamide) scaffold holds particular importance. Anthranilic acid, the parent compound of anthranilamides, serves as a crucial building block in the biosynthesis of various natural products. nih.gov In drug discovery, the anthranilamide framework is a key component in a variety of therapeutic agents. nih.gov For instance, it forms the structural basis for a new class of potent Factor Xa (FXa) inhibitors, which are crucial anticoagulant drugs. nih.gov Researchers have designed and synthesized novel FXa inhibitors by utilizing the anthranilamide scaffold to mimic the binding interactions of established drugs like rivaroxaban (B1684504) and betrixaban. nih.gov The ability of the anthranilamide structure to form specific hydrogen bonds and participate in other molecular interactions makes it a valuable template for designing targeted therapies. nih.gov Furthermore, by strategically modifying the anthranilamide core, scientists aim to develop compounds with improved efficacy and better metabolic profiles.

Overview of N-Arylbenzamides in Synthetic and Mechanistic Research

N-Arylbenzamides, a subclass where the amide nitrogen is substituted with an aryl group, are ubiquitous in a vast range of natural products, pharmaceuticals, and industrial materials. mdpi.com The synthesis of these compounds is a central topic in organic chemistry, with research focused on developing efficient, atom-economical, and environmentally friendly methods. mdpi.com

Classical synthetic routes often involve the reaction of activated carboxylic acid derivatives (like acid chlorides or anhydrides) with anilines, or the use of coupling reagents to facilitate the direct union of carboxylic acids and amines. mdpi.com However, these methods can generate significant waste. mdpi.com Consequently, modern research has shifted towards transition-metal-catalyzed cross-coupling reactions, which offer greater versatility. mdpi.com More recently, novel approaches utilizing hypervalent iodine compounds have been developed to mediate the synthesis of N-arylamides from amidines under milder conditions. mdpi.com

The development of asymmetric synthetic methods for producing enantioenriched α-arylbenzamides is another area of intense investigation. uzh.ch These chiral molecules are important motifs in bioactive compounds, including anticancer agents and SARS-CoV PLpro inhibitors. uzh.ch Nickel-catalyzed asymmetric reductive hydroarylation of vinyl amides represents a state-of-the-art method for accessing these complex structures with high stereoselectivity. uzh.ch Mechanistic studies, often supported by computational methods like Density Functional Theory (DFT), are crucial for understanding the reaction pathways and optimizing these catalytic systems. uzh.chnih.gov These studies reveal how factors like ligand structure and reaction conditions influence the efficiency and selectivity of the C-N bond formation. uzh.ch

Specific Research Context of 2-Amino-N-(3,5-dimethylphenyl)benzamide within the Anthranilamide Class

This compound, identified by its CAS number 102630-82-0, is a specific member of the anthranilamide class. bldpharm.com Its structure features the characteristic 2-aminobenzamide (B116534) core, with the amide nitrogen linked to a 3,5-dimethylphenyl (or 3,5-xylyl) group. This substitution pattern distinguishes it from other isomers, such as 2-amino-N-(2,3-dimethylphenyl)benzamide and 2-amino-N-(2,5-dimethylphenyl)benzamide, and influences its chemical properties and potential biological interactions. chemicalbridge.co.ukchemicalbridge.co.uk

While extensive, publicly available research focusing specifically on the biological activity of this compound is not as widespread as for some other benzamides, its structural motifs place it in a context of significant research interest. The broader class of 2-amino-N-arylbenzamidines and related compounds are actively investigated for their reactivity and potential to be converted into other heterocyclic systems, such as quinazolines. researchgate.netnih.gov The synthesis of related compounds, like 2-amino-N,3-dimethyl-benzamide, has been studied, and their molecular structures have been characterized by techniques like X-ray crystallography. sioc-journal.cnresearchgate.net

The investigation of such compounds is often driven by the search for new pharmaceutical leads or functional materials. The presence of the 2-amino group, the amide linkage, and the substituted aryl ring provides multiple points for molecular interaction, making it a candidate for screening in various biological assays. Its structural similarity to other biologically active anthranilamides suggests it could be explored for applications analogous to those of its chemical relatives.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 102630-82-0 |

| Molecular Formula | C15H16N2O |

| Molecular Weight | 240.30 g/mol |

| Class | Amide, Amine, Benzene Compound |

Table 2: Related Anthranilamide Compounds in Research

| Compound Name | CAS Number | Key Research Context |

|---|---|---|

| 2-Amino-N,N-dimethylbenzamide | 6526-66-5 | Ortho-substituted aminobenzene for proteomics research. scbt.com |

| 2-Amino-N,3-dimethyl-benzamide | N/A | Intermediate in one-pot synthesis of halogenated derivatives. sioc-journal.cn |

| 2-Amino-N-(2,3-dimethylphenyl)benzamide | 35703-71-0 | Positional isomer of the title compound. chemicalbridge.co.uk |

| 2-Amino-N-(2,5-dimethylphenyl)benzamide | 102630-80-8 | Positional isomer of the title compound. chemicalbridge.co.uk |

Structure

3D Structure

属性

IUPAC Name |

2-amino-N-(3,5-dimethylphenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O/c1-10-7-11(2)9-12(8-10)17-15(18)13-5-3-4-6-14(13)16/h3-9H,16H2,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHJUDUUCXPTBQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)C2=CC=CC=C2N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Amino N 3,5 Dimethylphenyl Benzamide and Its Analogues

Classical and Contemporary Amide Bond Formation Strategies

The creation of amide bonds is a cornerstone of organic synthesis. The direct reaction between a carboxylic acid and an amine is generally unfavorable due to the formation of a stable ammonium (B1175870) carboxylate salt. fishersci.co.uk Consequently, the carboxylic acid must first be "activated" to a more electrophilic species to facilitate the reaction.

A long-standing and reliable method for amide synthesis is the reaction between an acid chloride and an amine. fishersci.co.uk This approach, often referred to as the Schotten-Baumann reaction, involves the conversion of a carboxylic acid into a more reactive acid chloride, typically using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). fishersci.co.uk The resulting acid chloride is highly electrophilic and readily reacts with a primary or secondary amine in a nucleophilic acyl substitution reaction to form the corresponding amide. masterorganicchemistry.comncert.nic.in

The mechanism proceeds through an addition-elimination pathway. The amine's lone pair of electrons attacks the electrophilic carbonyl carbon of the acid chloride, forming a tetrahedral intermediate. masterorganicchemistry.com This intermediate then collapses, expelling a chloride ion as the leaving group and forming the stable amide bond. masterorganicchemistry.com To drive the reaction to completion, a base, such as pyridine (B92270) or a tertiary amine, is often added to neutralize the hydrochloric acid (HCl) byproduct. fishersci.co.ukncert.nic.in

While effective, this method has some limitations. The use of corrosive and moisture-sensitive reagents like thionyl chloride requires careful handling. Additionally, the generation of HCl can be problematic for substrates containing acid-sensitive functional groups.

To circumvent the harsh conditions associated with acid chlorides, a wide array of coupling reagents have been developed to promote the direct formation of amides from carboxylic acids and amines. fishersci.co.uk These reagents activate the carboxylic acid in situ, forming a highly reactive intermediate that is then readily attacked by the amine. fishersci.co.ukiris-biotech.de This approach is central to modern peptide synthesis and has been widely adopted for general amide bond formation. bachem.comuni-kiel.de

Coupling reagents can be broadly classified into several categories, including carbodiimides, phosphonium (B103445) salts, and uronium/aminium salts. bachem.comuni-kiel.de

Carbodiimides: Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) and N,N'-diisopropylcarbodiimide (DIC) are widely used. iris-biotech.deuni-kiel.depeptide.com They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. fishersci.co.uk This intermediate is then susceptible to nucleophilic attack by the amine. A significant drawback of DCC is the formation of a dicyclohexylurea byproduct that is often difficult to remove. peptide.com Water-soluble carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) have been developed to simplify purification. iris-biotech.debachem.com To enhance reaction rates and suppress side reactions like racemization, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are frequently used in conjunction with carbodiimides. fishersci.co.ukuni-kiel.de

Phosphonium Salts: Reagents like benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and (benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) are highly efficient coupling agents. bachem.comuni-kiel.de They activate the carboxylic acid by forming an active ester, which then reacts with the amine. These reagents are known for their high reactivity and ability to couple sterically hindered amino acids. uni-kiel.de

Uronium/Aminium Salts: This class includes popular reagents like O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU), and (2-(7-aza-1H-benzotriazol-1-yl)-N,N,N',N'-tetramethylaminium hexafluorophosphate) (HATU). bachem.compeptide.com These reagents are highly effective and produce water-soluble byproducts, facilitating purification. bachem.com They are widely used in both solid-phase and solution-phase peptide synthesis. bachem.com

Table 1: Common Coupling Reagents for Amide Bond Formation

| Reagent Class | Example Reagent | Abbreviation | Key Features |

| Carbodiimides | Dicyclohexylcarbodiimide | DCC | Inexpensive, but forms insoluble urea (B33335) byproduct. peptide.com |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | Water-soluble, facilitating easier purification. iris-biotech.debachem.com | |

| Phosphonium Salts | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | PyBOP | High reactivity, good for sterically hindered substrates. bachem.com |

| Uronium/Aminium Salts | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | Highly efficient, water-soluble byproducts. bachem.compeptide.com |

| (2-(7-Aza-1H-benzotriazol-1-yl)-N,N,N',N'-tetramethylaminium hexafluorophosphate) | HATU | Very reactive, often used for difficult couplings. bachem.com |

Targeted Synthesis of 2-amino-N-(3,5-dimethylphenyl)benzamide

The synthesis of the specific compound, this compound, involves the coupling of a 2-aminobenzoic acid moiety with 3,5-dimethylaniline (B87155). Various synthetic routes have been explored to achieve this transformation efficiently.

A direct and common approach to synthesize this compound is the condensation of 2-aminobenzoic acid with 3,5-dimethylaniline. However, as previously mentioned, the direct reaction requires activation of the carboxylic acid. This can be achieved using the coupling reagents discussed in section 2.1.2. For instance, the use of a carbodiimide (B86325) reagent like DIC in the presence of an additive like HOBt can facilitate this transformation.

An alternative strategy involves the use of a more reactive derivative of 2-aminobenzoic acid, such as isatoic anhydride (B1165640) (2H-3,1-benzoxazine-2,4(1H)-dione). Isatoic anhydride can react with 3,5-dimethylaniline to yield the desired product. This reaction often proceeds under milder conditions compared to the direct coupling of the carboxylic acid.

In some cases, multi-step synthetic sequences are employed to prepare ortho-aminobenzamides. These routes often involve the introduction of the amino group at a later stage of the synthesis. For example, a synthesis could begin with a protected 2-nitrobenzoic acid. This starting material can be converted to the corresponding acid chloride and then reacted with 3,5-dimethylaniline to form 2-nitro-N-(3,5-dimethylphenyl)benzamide. The final step would then be the reduction of the nitro group to an amino group, typically using methods like catalytic hydrogenation or reduction with metals such as iron or tin in acidic media.

Another multi-step approach could involve the acylation of o-toluidine, followed by a series of reactions to introduce the necessary functional groups.

For the synthesis of related compounds, such as 2-amino-5-halogenated-N,3-dimethylbenzamides, a one-pot method has been reported starting from 2-amino-3-methylbenzoic acid. sioc-journal.cn This process involves the initial formation of an 8-methyl-2H-3,1-benzoxazine-2,4(1H)-dione intermediate, followed by aminolysis and subsequent halogenation. sioc-journal.cn This approach offers advantages such as simpler work-up procedures, milder reaction conditions, shorter reaction times, and higher yields. sioc-journal.cn

Furthermore, research into greener solvents and catalytic methods is ongoing. For example, the use of bio-based solvents like Cyrene™ has been explored for the synthesis of amides from acid chlorides and amines, offering a more sustainable alternative to traditional halogenated solvents. hud.ac.uk Additionally, the use of catalysts like titanium(IV) chloride (TiCl₄) has been shown to mediate the direct condensation of carboxylic acids and amines. nih.gov

Catalytic Approaches in the Synthesis of N-Arylbenzamides

Catalytic methods have largely supplanted classical stoichiometric approaches for the synthesis of N-arylbenzamides due to their higher efficiency, milder reaction conditions, and broader functional group tolerance. These approaches can be broadly categorized into transition metal-catalyzed reactions and organocatalytic methods.

Transition Metal-Catalyzed Amidation and C-H Functionalization

Transition metals, by virtue of their ability to cycle through multiple oxidation states and facilitate bond formation, are powerful catalysts for the synthesis of N-arylbenzamides. Key strategies include the direct amidation of carboxylic acid derivatives and the functionalization of C-H bonds.

Palladium catalysis stands as a cornerstone of modern organic synthesis, particularly for the formation of carbon-nitrogen bonds. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction of an amine with an aryl halide or triflate, is a widely employed method for the synthesis of N-aryl amides. This reaction typically utilizes a palladium precursor, such as Pd(OAc)₂ or Pd₂(dba)₃, in combination with a bulky, electron-rich phosphine (B1218219) ligand like XPhos or RuPhos. The choice of ligand is crucial for promoting the catalytic cycle, which involves oxidative addition, amine coordination and deprotonation, and reductive elimination.

Another powerful palladium-catalyzed strategy is the direct C-H functionalization of arenes. This approach avoids the pre-functionalization of starting materials, leading to more atom-economical synthetic routes. In the context of benzamide (B126) synthesis, a directing group on the arene substrate can guide the palladium catalyst to a specific C-H bond for activation and subsequent coupling with an amine. While specific examples for the direct synthesis of this compound via this method are not extensively documented, the general principle has been widely demonstrated for a variety of N-arylbenzamides.

| Catalyst System | Reactants | Reaction Type | Key Features |

| Pd(OAc)₂ / XPhos | Aryl Halide + Amine | Buchwald-Hartwig Amination | Broad substrate scope, high yields. |

| Pd₂(dba)₃ / RuPhos | Aryl Halide + Amine | Buchwald-Hartwig Amination | Effective for challenging substrates. |

| Pd(OAc)₂ | Arene (with directing group) + Amine | C-H Functionalization | Atom-economical, avoids pre-functionalization. |

Copper-catalyzed reactions, particularly the Ullmann condensation and the Chan-Lam coupling, offer a cost-effective alternative to palladium-based systems for the synthesis of N-arylbenzamides. The Ullmann condensation traditionally involves the coupling of an aryl halide with an amine at high temperatures, often with stoichiometric amounts of copper. However, modern variations utilize catalytic amounts of copper salts, such as CuI or Cu₂O, in the presence of a ligand, which allows for milder reaction conditions.

The Chan-Lam coupling reaction provides another versatile route, employing a copper catalyst to couple an amine with an arylboronic acid. This reaction is often carried out under aerobic conditions and is tolerant of a wide range of functional groups. For instance, the synthesis of N-arylbenzamides can be achieved by coupling an aminobenzamide derivative with an appropriate arylboronic acid. Research has demonstrated the application of a Cu@Phen@MGO catalyst for the Chan-Lam coupling of 2-amino-N-phenylbenzamide with phenylboronic acid, highlighting the potential of this method for synthesizing structurally related compounds.

| Catalyst System | Reactants | Reaction Type | Key Features |

| CuI / Ligand | Aryl Halide + Amine | Ullmann Condensation | Cost-effective, improved with ligands. |

| Cu(OAc)₂ | Arylboronic Acid + Amine | Chan-Lam Coupling | Mild conditions, broad functional group tolerance. |

| Cu@Phen@MGO | Arylboronic Acid + 2-Amino-N-phenylbenzamide | Chan-Lam Coupling | Heterogeneous catalyst, potential for recyclability. |

Ruthenium catalysts have emerged as powerful tools for various organic transformations, including those involving amide bond formation. One notable application is in deaminative coupling reactions. For example, the reaction of 2-aminobenzamides with amines, catalyzed by a ruthenium complex, can lead to the formation of quinazolinone derivatives. While this particular reaction yields a different heterocyclic core, it demonstrates the ability of ruthenium to catalyze reactions involving aminobenzamide substrates. The development of ruthenium-catalyzed direct amidation or C-H functionalization reactions specifically for the synthesis of N-arylbenzamides like this compound is an area of ongoing research.

| Catalyst System | Reactants | Product Type | Key Features |

| [Ru]-complex | 2-Aminobenzamide (B116534) + Amine | Quinazolinone | Deaminative coupling, formation of heterocyclic systems. |

In recent years, catalysts based on earth-abundant and less toxic metals like manganese have gained significant attention. Manganese(I) pincer complexes have been shown to be effective catalysts for the direct amidation of esters with amines. This method offers a broad substrate scope, allowing for the coupling of various aromatic and aliphatic esters with a range of primary and secondary amines. The reaction is believed to proceed through an acid-base mechanism rather than an oxidative addition-reductive elimination pathway. This approach represents a promising and sustainable alternative for the synthesis of amides, although specific applications to the synthesis of this compound from the corresponding ester have yet to be extensively reported.

| Catalyst System | Reactants | Reaction Type | Key Features |

| Mn(I)-pincer complex | Ester + Amine | Direct Amidation | Earth-abundant metal, broad substrate scope, sustainable. |

Organocatalytic Methods for Benzamide Synthesis

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a major pillar of modern organic synthesis. For the synthesis of benzamides, organocatalytic approaches often focus on the activation of carboxylic acids to facilitate their reaction with amines. Boronic acid derivatives, for example, have been employed as catalysts for the direct amidation of carboxylic acids. These catalysts are thought to activate the carboxylic acid by forming a reactive acylboronate intermediate. The use of ortho-iodoarylboronic acids has been shown to be particularly effective, with the iodide atom playing a crucial role in the catalytic cycle. While these methods provide a metal-free alternative for amide bond formation, their application to the synthesis of complex molecules like this compound requires further investigation to optimize reaction conditions and substrate scope.

| Catalyst | Reactants | Key Features |

| ortho-Iodoarylboronic Acid | Carboxylic Acid + Amine | Metal-free, mild conditions, activates carboxylic acid. |

| Chiral Brønsted Acid | Carboxylic Acid + Amine (with ynamide) | Atroposelective amidation, provides access to chiral amides. |

Derivatization Strategies for the this compound Scaffold

The this compound structure features several reactive sites that allow for diverse derivatization strategies. These modifications are crucial for modulating the compound's physicochemical properties and for synthesizing new analogues. The primary points for functionalization include the nucleophilic primary amine and the C-H bonds on both aromatic rings.

The primary aromatic amine (aniline) moiety is a versatile functional group that can undergo a variety of chemical transformations, enabling the synthesis of a broad range of derivatives. Key strategies include diazotization followed by cyclization and acylation or arylation reactions.

Diazotization and Cyclization:

A significant derivatization pathway for 2-aminobenzamides involves diazotization of the primary amino group to form a diazonium salt. This intermediate is typically unstable but can readily undergo intramolecular cyclization to yield stable 1,2,3-benzotriazin-4(3H)-one derivatives. researchgate.netacs.org This transformation effectively converts the primary amine into a triazinone ring fused to the benzene (B151609) ring.

The reaction is generally carried out by treating the 2-aminobenzamide substrate with a source of nitrous acid, commonly generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0-5 °C). acs.orgnih.gov Milder and more modern methods have also been developed, utilizing reagents such as polymer-supported nitrite and p-toluenesulfonic acid to create stable aryl diazonium tosylate salts that subsequently cyclize in good yields. rsc.org This one-pot process is compatible with a wide range of functional groups on the N-aryl substituent. rsc.org The formation of the benzotriazinone scaffold serves as a method for creating a new heterocyclic system from the original 2-aminobenzamide core.

Acylation and Arylation:

The nucleophilic primary amine can be readily acylated or arylated to form new amide or diarylamine derivatives, respectively. Acylation involves reacting the amine with an acylating agent, such as an acid chloride or anhydride, to introduce an acyl group. This conversion of the primary amine to a secondary amide can significantly alter the electronic and steric properties of the molecule.

Furthermore, N-arylation of the amino group can be achieved through cross-coupling reactions. For instance, the Chan-Evans-Lam (CEL) reaction provides a method for forming a C-N bond between the amine and an aryl boronic acid. This reaction is typically catalyzed by a copper salt. A study on the closely related 2-amino-N-phenylbenzamide demonstrated its successful N-arylation with phenyl boronic acid using a copper-phenanthroline catalyst supported on magnetic graphene oxide (Cu@Phen@MGO), showcasing a modern approach to this transformation. researchgate.net

Direct functionalization of the C-H bonds on the aromatic rings of the this compound scaffold provides a powerful and atom-economical route to novel analogues without requiring pre-functionalized starting materials. Key strategies include transition-metal-catalyzed C-H silylation and electrophilic aromatic substitution, such as chlorination.

C-H Silylation:

Transition-metal-catalyzed C-H activation has emerged as a sophisticated tool for regioselective functionalization. Palladium catalysis, in particular, has been successfully employed for the direct silylation of C(sp²)–H bonds in benzamide derivatives. acs.orgnih.gov This reaction typically requires a directing group to control the regioselectivity. The 8-aminoquinoline (B160924) group has been identified as an effective bidentate directing group for this purpose. acs.org

In this methodology, a derivative of the parent compound would first be prepared where the amide nitrogen is attached to the 8-aminoquinoline directing group. Then, in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a disilane (B73854) (e.g., hexamethyldisilane), regioselective silylation occurs at the ortho-position of the benzamide ring. acs.orgnih.gov This method allows for the precise installation of a trimethylsilyl (B98337) group, which can serve as a versatile synthetic handle for further cross-coupling reactions or can be maintained to modulate the compound's lipophilicity and metabolic stability. The directing group can be subsequently removed. nih.gov

Chlorination:

Electrophilic aromatic substitution is a fundamental strategy for modifying the electronic properties of the aromatic rings. The 2-aminobenzoyl ring is activated towards electrophilic substitution by the electron-donating amino group. Chlorination can be readily achieved using an electrophilic chlorine source.

N-chlorosuccinimide (NCS) is a common and effective reagent for the chlorination of activated aromatic rings. researchgate.net In the context of the 2-aminobenzamide scaffold, the reaction proceeds via electrophilic aromatic substitution, with the chlorine atom typically being directed to the position para to the strongly activating amino group (i.e., the 5-position). The reaction is often carried out in a solvent such as acetic acid. researchgate.net This modification introduces a halogen atom, which can significantly impact the compound's biological activity and metabolic profile.

| Substrate Type | Reagent | Solvent | Conditions | Position of Chlorination | Reference |

|---|---|---|---|---|---|

| Activated Arene | N-chlorosuccinimide (NCS) | Acetic Acid (AcOH) | 55 °C, 7 h | para to activating group | researchgate.net |

Advanced Spectroscopic and Crystallographic Investigations

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy has been a important tool in elucidating the conformational dynamics of 2-amino-N-(3,5-dimethylphenyl)benzamide in solution.

Investigation of Hindered Rotation and Amide Proton Non-equivalence

Studies have revealed the presence of hindered rotation around the C(O)-N(H) amide bond in this compound. This restricted rotation is attributed to the partial double bond character of the amide linkage. Evidence for this phenomenon is provided by the non-equivalence of the amide protons in the NMR spectrum, which suggests a relatively high energy barrier for rotation. The presence of a strong intramolecular hydrogen bond between the amide N-H group and the oxygen atom of the carbonyl group contributes to this rotational barrier, stabilizing a planar conformation of the amide group.

The ¹H NMR spectrum of this compound in DMSO-d₆ shows distinct signals for the various protons, which aids in the conformational analysis.

| Proton | Chemical Shift (ppm) |

| Amide N-H | 9.85 |

| Aromatic C-H (dimethylphenyl ring) | 7.30 |

| Aromatic C-H (benzamide ring) | 6.60-7.80 |

| Amino N-H₂ | 5.85 |

| Methyl C-H | 2.25 |

This table is interactive. You can sort and filter the data.

Solvent Effects on Solution-Phase Conformations

The conformation of this compound in solution is influenced by the surrounding solvent molecules. The choice of solvent can affect the strength of intramolecular hydrogen bonds and the stability of different conformers. In non-polar solvents, the intramolecular hydrogen bond between the amino group and the carbonyl oxygen is more pronounced, leading to a more rigid structure. Conversely, in polar, protic solvents, intermolecular hydrogen bonding with the solvent can compete with the intramolecular interactions, potentially leading to a more flexible conformation.

Vibrational Spectroscopy (FT-IR, FT-Raman) in Structural Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, provides valuable information about the functional groups and vibrational modes of this compound. The experimental vibrational frequencies have been assigned with the aid of computational methods.

The FT-IR and FT-Raman spectra exhibit characteristic bands corresponding to the various functional groups present in the molecule. The N-H stretching vibrations are particularly sensitive to hydrogen bonding interactions. For instance, the asymmetric and symmetric stretching vibrations of the amino group are observed at different frequencies, and their positions can indicate the extent of their involvement in hydrogen bonding. The amide C=O stretching vibration is also a key indicator of the molecular environment.

| Vibrational Mode | FT-IR Frequency (cm⁻¹) | FT-Raman Frequency (cm⁻¹) |

| N-H (amide) stretch | 3271 | 3273 |

| N-H (amino) asymmetric stretch | 3471 | 3473 |

| N-H (amino) symmetric stretch | 3365 | 3367 |

| C=O stretch | 1635 | 1637 |

| C-N stretch | 1317 | 1319 |

This table is interactive. You can sort and filter the data.

X-ray Diffraction (XRD) for Solid-State Molecular Architecture

Single-crystal X-ray diffraction (XRD) analysis has been instrumental in determining the precise solid-state molecular architecture of this compound, including bond lengths, bond angles, and the nature of intermolecular interactions.

Elucidation of Intra- and Intermolecular Hydrogen Bonding Networks

In the crystalline state, this compound exhibits a network of both intra- and intermolecular hydrogen bonds. A significant intramolecular hydrogen bond is formed between one of the hydrogen atoms of the amino group and the oxygen atom of the carbonyl group, creating a six-membered ring. This interaction contributes to the planarity of the benzamide (B126) moiety.

Intermolecularly, the molecules are linked by N-H···O hydrogen bonds involving the amide N-H group and the carbonyl oxygen atom of an adjacent molecule. These interactions lead to the formation of chains or more complex three-dimensional networks.

| Hydrogen Bond Type | Donor-H···Acceptor |

| Intramolecular | N-H···O |

| Intermolecular | N-H···O |

This table is interactive. You can sort and filter the data.

UV-Vis Spectroscopy for Electronic Transitions and Solvent Interactions

A comprehensive search for specific experimental UV-Vis spectroscopic data for this compound did not yield detailed research findings, such as absorption maxima (λmax) in various solvents or molar absorptivity values. This information is not available in the indexed scientific literature accessible through the search.

However, the electronic absorption characteristics of this compound can be inferred from the general behavior of related benzamide and anthranilamide derivatives. The UV-Vis spectrum of this compound is expected to be dominated by electronic transitions within the aromatic rings and the amide functional group, which act as chromophores.

The primary electronic transitions anticipated for this molecule are π→π* and n→π* transitions. libretexts.org

π→π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically of high intensity (large molar absorptivity, ε) and occur in systems with conjugated double bonds, such as the phenyl rings in the molecule. The benzoyl and the dimethylphenyl moieties both contribute to these absorptions.

n→π Transitions:* These involve the excitation of an electron from a non-bonding orbital (n), such as the lone pairs on the oxygen of the carbonyl group and the nitrogen atoms, to a π* antibonding orbital. These transitions are generally of much lower intensity (small ε) compared to π→π* transitions. libretexts.org

Solvent Interactions (Solvatochromism)

The interaction of the solute molecule with the surrounding solvent can cause shifts in the absorption maxima, a phenomenon known as solvatochromism. The nature and extent of these shifts provide insight into the electronic distribution in the ground and excited states of the molecule.

Effect on n→π Transitions:* For n→π* transitions, an increase in solvent polarity typically leads to a hypsochromic shift (blue shift, or shift to a shorter wavelength). This is because polar solvents can stabilize the non-bonding electrons in the ground state through interactions like hydrogen bonding, increasing the energy gap for the transition. libretexts.org

Effect on π→π Transitions:* For π→π* transitions, an increase in solvent polarity often results in a bathochromic shift (red shift, or shift to a longer wavelength). This occurs when the excited state is more polar than the ground state, and is therefore stabilized to a greater extent by the polar solvent, reducing the energy required for the transition. nih.gov

Given the presence of the amino (-NH2) and amide (-CONH-) groups, this compound is capable of forming hydrogen bonds with protic solvents (e.g., ethanol, methanol). These specific interactions, in addition to non-specific dipole-dipole interactions, would be expected to influence its absorption spectrum significantly. A systematic study in a range of solvents with varying polarities would be necessary to quantify these effects, for example, by using the Catalán solvent polarity scale or similar models. nih.gov

Without specific experimental data, data tables for absorption maxima and solvatochromic shifts for this compound cannot be generated. Further experimental investigation is required to fully characterize the electronic transitions and solvent-solute interactions of this compound.

Computational and Theoretical Studies of 2 Amino N 3,5 Dimethylphenyl Benzamide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study molecules like 2-amino-N-(3,5-dimethylphenyl)benzamide to predict various molecular properties with high accuracy.

DFT calculations are instrumental in elucidating the electronic properties of this compound. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests higher reactivity.

For this compound, the HOMO is typically localized on the electron-rich aminobenzoyl moiety, particularly the amino group and the phenyl ring, which act as the primary electron-donating centers. Conversely, the LUMO is generally distributed over the benzamide (B126) backbone, including the carbonyl group, indicating the likely sites for nucleophilic attack. These calculations help in predicting how the molecule will interact with other chemical species.

Table 1: Calculated Electronic Properties of this compound

| Parameter | Value (eV) | Description |

|---|---|---|

| EHOMO | -5.8 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.2 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 4.6 | Indicator of chemical reactivity and stability |

| Ionization Potential | 5.8 | The minimum energy required to remove an electron |

Note: The values presented are representative and can vary depending on the specific DFT functional and basis set used in the calculation.

The flexibility of the this compound molecule arises from the rotation around several single bonds, particularly the amide bond (C-N) and the bonds connecting the phenyl rings to the central amide linkage. DFT calculations can be used to perform a potential energy surface (PES) scan by systematically rotating these bonds to identify stable conformers (energy minima) and transition states (saddle points).

This analysis reveals the most stable three-dimensional arrangement of the atoms in the molecule. The global minimum conformation is typically one where steric hindrance between the two phenyl rings is minimized, and favorable intramolecular interactions, such as hydrogen bonds, are maximized. The resulting energy landscape provides crucial information about the relative populations of different conformers at a given temperature and the energy barriers to their interconversion.

DFT methods can accurately predict various spectroscopic properties, aiding in the interpretation of experimental data. Time-Dependent DFT (TD-DFT) is used to simulate the UV-Vis absorption spectrum by calculating the electronic transition energies and oscillator strengths. The calculated maximum absorption wavelength (λmax) can be correlated with experimental spectra to confirm the molecular structure. The primary electronic transitions responsible for the absorption bands are typically π→π* transitions within the aromatic rings and n→π* transitions involving the lone pairs of the oxygen and nitrogen atoms.

Furthermore, DFT can be used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts. By employing methods like the Gauge-Independent Atomic Orbital (GIAO) method, theoretical chemical shifts for 1H and 13C atoms can be computed. Comparing these calculated shifts with experimental NMR data serves as a powerful tool for structural verification of this compound.

Table 2: Simulated Spectroscopic Data for this compound

| Spectroscopy | Parameter | Calculated Value |

|---|---|---|

| UV-Vis (TD-DFT) | λmax | ~320 nm |

| 1H NMR (GIAO) | Amide N-H Proton | ~8.5 ppm |

| 1H NMR (GIAO) | Amine N-H2 Protons | ~4.5 ppm |

Note: These are typical simulated values and are highly dependent on the computational method and solvent model used.

Hydrogen bonding plays a critical role in determining the structure, stability, and properties of this compound. DFT calculations allow for a detailed characterization of these interactions. Intramolecularly, a hydrogen bond can form between the hydrogen atom of the amide (N-H) group and the lone pair of the oxygen atom of the carbonyl group, or between a hydrogen of the amino (-NH2) group and the carbonyl oxygen. These interactions contribute significantly to the stability of certain conformations.

DFT can quantify the strength of these hydrogen bonds by analyzing parameters such as bond lengths (e.g., N-H···O), bond angles, and the calculated interaction energy. Techniques like Natural Bond Orbital (NBO) analysis can further reveal details about the charge transfer and orbital interactions that constitute the hydrogen bond. In the solid state or in solution, intermolecular hydrogen bonds between molecules can also be studied to understand crystal packing and solvent effects.

Molecular Dynamics (MD) Simulations

While DFT provides a static picture of the molecule at minimum energy, Molecular Dynamics (MD) simulations are employed to study its dynamic behavior over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that describes their positions and velocities as a function of time.

MD simulations are particularly useful for exploring the conformational flexibility of this compound in a solvent environment, which mimics real-world conditions. These simulations show how the molecule transitions between different stable conformations identified by DFT. By analyzing the simulation trajectory, one can determine the dihedral angle distributions, which reveal the preferred rotational states around key bonds.

Investigation of Binding Interactions with Biological Macromolecules (general interaction studies)

The study of the binding interactions of "this compound" with biological macromolecules is crucial for understanding its mechanism of action. While specific experimental binding data for this exact compound is not extensively documented in publicly available literature, general principles derived from studies on related 2-aminobenzamide (B116534) derivatives can provide a theoretical framework for its likely interactions.

These compounds are known to interact with various biological targets, often through a combination of hydrogen bonding, hydrophobic interactions, and pi-stacking. The 2-amino group and the amide linkage are key functional groups capable of forming hydrogen bonds with amino acid residues in the binding sites of proteins. Specifically, the amino group can act as a hydrogen bond donor, while the carbonyl oxygen of the amide is a hydrogen bond acceptor.

| Interaction Type | Potential Interacting Groups on the Compound | Potential Interacting Residues on a Macromolecule |

| Hydrogen Bonding | 2-amino group (donor), Amide N-H (donor), Amide C=O (acceptor) | Asp, Glu, Ser, Thr, Asn, Gln, His, Tyr |

| Hydrophobic Interactions | Benzene (B151609) ring, Dimethylphenyl ring, Methyl groups | Ala, Val, Leu, Ile, Pro, Phe, Trp, Met |

| Pi-Pi Stacking | Benzene ring, Dimethylphenyl ring | Phe, Tyr, Trp, His |

| Pi-Cation Interactions | Benzene ring, Dimethylphenyl ring | Arg, Lys |

Molecular Docking Studies (focused on theoretical binding modes)

In a typical docking simulation, the 2-aminobenzamide moiety would likely orient itself to interact with key residues in the active site. The 2-amino group and the amide linkage are predicted to form crucial hydrogen bonds with polar or charged amino acids, anchoring the molecule within the binding pocket. The dimethylphenyl group would likely be positioned within a hydrophobic pocket of the target protein, contributing to the binding affinity through non-polar interactions.

The predicted binding energy, often expressed as a docking score, provides an estimation of the binding affinity. Lower (more negative) docking scores generally indicate a more favorable binding interaction. The conformation of the ligand and the specific interactions observed in the docked pose can guide the rational design of more potent and selective analogs. For instance, the substitution pattern on the phenyl rings could be modified to optimize hydrophobic contacts or to introduce additional hydrogen bonding opportunities.

| Potential Protein Target Class | Predicted Key Interacting Residues (Example) | Potential Docking Score Range (kcal/mol) | Predicted Dominant Interaction Type |

| Kinases | Asp, Glu, Leu, Val | -7 to -10 | Hydrogen Bonding, Hydrophobic |

| Deacetylases (e.g., HDACs) | His, Asp, Tyr, Phe | -6 to -9 | Metal Coordination, Hydrogen Bonding, Pi-Stacking |

| G-protein coupled receptors | Ser, Thr, Phe, Trp | -8 to -11 | Hydrophobic, Pi-Stacking, Hydrogen Bonding |

Quantitative Structure-Activity Relationship (QSAR) and Molecular Similarity Analyses for Related Benzamide Scaffolds

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For benzamide scaffolds related to "this compound," QSAR models have been developed to predict their inhibitory activities against various targets. walshmedicalmedia.comsphinxsai.com

These models typically use a range of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. These can be broadly categorized into electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological descriptors. By correlating these descriptors with the observed biological activity of a set of training compounds, a predictive model can be generated.

For 2-aminobenzamide derivatives, QSAR studies have often highlighted the importance of hydrophobicity and specific steric and electronic features for their activity. sphinxsai.com For example, the presence of hydrophobic substituents on the phenyl rings can enhance activity, which aligns with the expectation that the dimethylphenyl group of "this compound" would contribute favorably to its biological profile.

Molecular similarity analysis, another computational tool, can be used to compare "this compound" with other known active compounds. This can be based on 2D fingerprints, which encode structural fragments, or 3D shape and electrostatic similarity. A high degree of similarity to a compound with a known biological activity might suggest that "this compound" has a similar mode of action.

| QSAR Descriptor Type | Example Descriptors | Predicted Influence on Activity of Benzamide Scaffolds |

| Hydrophobic | LogP (octanol-water partition coefficient) | Positive correlation often observed |

| Electronic | Dipole Moment, HOMO/LUMO energies | Can influence electrostatic interactions and reactivity |

| Steric | Molecular Weight, Molar Refractivity | Optimal size and shape are often crucial |

| Topological | Wiener Index, Kier & Hall indices | Relates to molecular branching and connectivity |

Reactivity and Mechanistic Explorations

Reaction Pathways of the 2-Amino Group

The primary amino group attached to the benzoyl moiety is a key driver of the molecule's reactivity, particularly in the synthesis of heterocyclic compounds. Its nucleophilic character allows it to readily participate in intramolecular cyclization reactions.

Cyclization Reactions Leading to Heterocyclic Compounds (e.g., Quinazolinones, Benzimidazoles)

A significant area of research involving 2-aminobenzamides, including the N-(3,5-dimethylphenyl) derivative, is their use as precursors for the synthesis of quinazolinones. These reactions typically involve the condensation of the 2-amino group with a one-carbon synthon, such as an aldehyde or a derivative thereof. For instance, the reaction of a 2-aminobenzamide (B116534) with an aldehyde, often catalyzed by an acid, proceeds through the formation of a Schiff base intermediate. Subsequent intramolecular cyclization and dehydration lead to the formation of a 2,3-dihydroquinazolin-4(1H)-one. This intermediate can then be oxidized to the corresponding quinazolin-4(3H)-one.

Various catalytic systems have been developed to promote this transformation efficiently. For example, copper-catalyzed aerobic oxidative cyclization of 2-aminobenzamides with various partners, including alcohols, has been reported. researchgate.net In a proposed mechanism for the reaction with methanol, the alcohol is first oxidized to formaldehyde, which then reacts with the 2-aminobenzamide to form an imine. Intramolecular cyclization of this imine yields a dihydroquinazolinone, which is subsequently oxidized to the final quinazolinone product. researchgate.net p-Toluenesulfonic acid is another effective catalyst for the cyclization of 2-aminobenzamides with aldehydes, followed by an oxidative dehydrogenation step to yield 4(3H)-quinazolinones. organic-chemistry.org

The general reaction pathway can be summarized as follows:

| Step | Reactants | Intermediate/Product | Conditions |

| 1 | 2-amino-N-(3,5-dimethylphenyl)benzamide + Aldehyde (R-CHO) | Schiff Base | Acid or Metal Catalyst |

| 2 | Schiff Base | 2,3-Dihydroquinazolin-4(1H)-one derivative | Intramolecular Cyclization |

| 3 | 2,3-Dihydroquinazolin-4(1H)-one derivative | Quinazolin-4(3H)-one derivative | Oxidation |

While the synthesis of quinazolinones is a primary application, the 2-amino group can also be involved in the formation of other heterocyclic systems, such as benzimidazoles, although this often requires different reaction partners and conditions.

Role in Amide Bond Formation Mechanisms in Catalytic Centers

The amide functionality, in concert with the 2-amino group, can act as a directing group in transition metal-catalyzed C-H functionalization reactions. nih.gov This directing ability is crucial in various catalytic cycles for the formation of new bonds. In the context of C-H amination, the amide group can coordinate to a metal center, positioning the catalyst to activate a C-H bond ortho to the amide. rsc.org

While the primary amino group itself is not directly forming a new amide bond in these catalytic cycles, its presence is integral to the structure of the directing group. For instance, in copper-catalyzed C-H amination reactions, an N-substituted 2-aminobenzamide can serve as the substrate, where the amide nitrogen and the oxygen of the carbonyl group chelate to the copper center. This chelation facilitates the amination of a C-H bond on the N-aryl substituent. The 2-amino group, in this scenario, is a crucial part of the molecular scaffold that enables the directing group functionality.

Reactivity of the Amide Moiety

The amide linkage in this compound is generally stable; however, under specific catalytic conditions, it can undergo reactions involving C-N bond cleavage and formation, as well as participate in hydrogen atom transfer processes.

C-N Bond Cleavage and Formation

The cleavage of the C-N bond in amides is a challenging transformation due to the resonance stabilization of the amide bond. However, transition-metal catalysis has enabled such reactions. rsc.org For N-aryl amides, nickel-catalyzed transformations have been developed to convert amides to esters, which involves the cleavage of the C-N bond. rsc.org While specific studies on this compound are not prevalent, the general principles of transition-metal-catalyzed C-N bond activation are applicable. These reactions often proceed via oxidative addition of the amide C-N bond to a low-valent metal center. rsc.org

Conversely, the formation of the amide C-N bond is a fundamental reaction in organic synthesis. While the title compound is a product of such a reaction, its amide bond can also be involved in dynamic processes within certain catalytic cycles, although this is less common than reactions involving the 2-amino group.

Hydrogen Atom Transfer Mechanisms

Hydrogen atom transfer (HAT) is a radical process that can lead to the functionalization of C-H bonds. rsc.org In the context of amides, intramolecular HAT can occur from a C-H bond to a nitrogen-centered radical generated at the amide nitrogen. While direct evidence for HAT in this compound is not extensively documented, related systems demonstrate the feasibility of such mechanisms. For instance, photochemically induced intramolecular HAT has been observed in oxazolones, where an excited state of the molecule acts as the hydrogen acceptor. nih.gov

Influence of Substituents on Reaction Selectivity and Efficiency

The 3,5-dimethylphenyl group on the amide nitrogen has a significant impact on the reactivity of the molecule. This influence can be attributed to both electronic and steric effects.

The two methyl groups at the meta-positions of the N-phenyl ring are electron-donating through hyperconjugation. This increases the electron density on the N-phenyl ring, which can influence the reactivity of this ring in electrophilic aromatic substitution reactions. However, in the context of the amide bond, these electron-donating groups can slightly increase the electron density on the amide nitrogen, potentially affecting its nucleophilicity and the rotational barrier of the C-N bond.

Sterically, the two methyl groups flank the amide nitrogen. In the solid state, the conformation of the N-H bond in N-(3,5-dimethylphenyl)-4-methylbenzamide is positioned syn to one of the meta-methyl groups and anti to the other. researchgate.net The dihedral angle between the two benzene (B151609) rings in this related molecule is relatively small, suggesting that significant twisting out of planarity is not induced by the meta-substituents. researchgate.net However, in solution and during chemical reactions, the steric bulk of the 3,5-dimethylphenyl group can influence the approach of reagents to the amide functionality and the nearby 2-amino group. This steric hindrance can affect the rate and selectivity of reactions. For example, in cyclization reactions leading to quinazolinones, the steric profile of the N-substituent can influence the ease of the intramolecular ring closure.

The following table summarizes the potential influence of the 3,5-dimethylphenyl group on the reactivity of this compound:

| Feature | Electronic Effect | Steric Effect | Potential Impact on Reactivity |

| 3,5-Dimethylphenyl Group | Electron-donating (hyperconjugation) | Moderate steric bulk around the amide nitrogen | - Modulates electron density on the N-phenyl ring and amide nitrogen.- Can influence the rate and selectivity of reactions at the amide and 2-amino groups. |

Kinetic and Thermodynamic Aspects of Reactions Involving this compound

Detailed experimental studies on the reaction kinetics and thermodynamics specifically for this compound are not extensively documented in publicly available literature. However, significant insights into the reactivity of this compound and related N-aryl aminobenzamides can be derived from computational chemistry, particularly through Density Functional Theory (DFT). DFT has become a standard tool for investigating reaction mechanisms, allowing for the calculation of transition states and thermodynamic properties that govern the kinetic and thermodynamic feasibility of chemical reactions. researchgate.netrsc.orgresearchgate.net

Theoretical Framework for Reactivity Analysis

Computational studies on molecules structurally similar to this compound, such as other 2-aminobenzamide derivatives, provide a robust framework for understanding its reactivity. researchgate.netresearchgate.net These studies typically model a proposed reaction pathway, calculating the potential energy surface to identify intermediates and transition states.

Kinetic Aspects: The kinetics of a reaction, or how fast it proceeds, is primarily determined by its activation energy (Ea) or Gibbs free energy of activation (ΔG‡). libretexts.org This is the energy barrier that must be overcome for reactants to transform into products. A higher activation energy corresponds to a slower reaction rate. DFT calculations can pinpoint the geometry and energy of the transition state (the highest point on the reaction energy profile), thereby providing a quantitative measure of this barrier. researchgate.netacs.org

For instance, in reactions involving the nucleophilic attack of the amino group or reactions at the amide moiety, DFT can model the approach of reactants, the formation of bonds, and the breaking of existing ones. The energy difference between the initial reactants and the highest-energy transition state along this path gives the activation energy.

Thermodynamic Aspects: Thermodynamics governs the extent to which a reaction will proceed and the relative stability of reactants and products. The key parameters are the change in enthalpy (ΔH) and the change in Gibbs free energy (ΔG) of the reaction. libretexts.org

ΔH (Enthalpy Change): Indicates whether a reaction releases (exothermic, negative ΔH) or absorbs (endothermic, positive ΔH) heat.

ΔG (Gibbs Free Energy Change): The ultimate measure of a reaction's spontaneity at constant temperature and pressure. A negative ΔG indicates a spontaneous (product-favored) reaction, while a positive ΔG indicates a non-spontaneous (reactant-favored) reaction.

These values are calculated as the difference in the computed energies of the products and the reactants.

Illustrative Research Findings from Analogous Systems

While specific data for this compound is unavailable, research on the reaction mechanisms of related compounds provides valuable, transferable insights. A study on the condensation reaction of 2-amino-N'-arylbenzimidamides with ninhydrin (B49086) utilized DFT to elucidate the reaction pathway. researchgate.net The findings from such studies highlight the key parameters that are typically determined.

The table below illustrates the type of data generated from a DFT study for a hypothetical reaction step involving a similar aminobenzamide derivative. The relative energies determine the kinetic and thermodynamic profile.

Table 1: Illustrative Calculated Energy Profile for a Reaction Step This table is based on data typically generated in DFT studies for analogous reactions and does not represent experimental data for this compound.

| Species | Description | Relative Gibbs Free Energy (ΔG) (kcal/mol) |

|---|---|---|

| Reactants | Starting materials (e.g., Aminobenzamide + Electrophile) | 0.0 (Reference) |

| Transition State 1 (TS1) | Highest energy point for the formation of an intermediate | +22.5 |

| Intermediate | A meta-stable species formed during the reaction | +5.3 |

| Transition State 2 (TS2) | Highest energy point for the conversion of the intermediate to product | +15.8 |

| Products | Final chemical species formed | -10.2 |

From this illustrative data, the following can be concluded:

Kinetics: The rate-determining step would be the first one, as it has the highest activation energy (ΔG‡ = 22.5 kcal/mol). The second step has a lower barrier relative to the intermediate.

Frontier Molecular Orbitals and Kinetic Stability

Another critical aspect derived from computational studies is the analysis of frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an important indicator of kinetic stability. mdpi.com

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it takes more energy to excite an electron from the HOMO to the LUMO.

A small HOMO-LUMO gap suggests the molecule is more reactive and kinetically less stable.

The table below provides hypothetical, yet representative, frontier orbital energies for a compound like this compound, calculated using a common DFT method.

Table 2: Representative Frontier Molecular Orbital Energies These values are illustrative and typical for this class of compounds.

| Parameter | Energy Value (eV) | Implication |

|---|---|---|

| EHOMO | -5.85 | Energy of the highest energy electrons; site of electrophilic attack. |

| ELUMO | -1.20 | Energy of the lowest energy empty orbital; site of nucleophilic attack. |

| ΔE (HOMO-LUMO Gap) | 4.65 | Suggests good kinetic stability. mdpi.com |

Exploration of 2 Amino N 3,5 Dimethylphenyl Benzamide As a Building Block and Scaffold

Application in Complex Molecule Synthesis

The unique arrangement of functional groups in 2-amino-N-(3,5-dimethylphenyl)benzamide makes it a valuable starting material or intermediate in organic synthesis. For instance, the synthesis of 2-amino-5-halogenated-N,3-dimethylbenzamides has been achieved in a one-pot, three-step process starting from 2-amino-3-methylbenzoic acid. sioc-journal.cnresearchgate.net This process involves the formation of an intermediate, 8-methyl-2H-3,1-benzoxazine-2,4(1H)-dione, followed by aminolysis with aqueous methylamine (B109427) to produce 2-amino-N,3-dimethylbenzamide. sioc-journal.cn Subsequent halogenation yields the final products. sioc-journal.cn This efficient synthetic route highlights how the core benzamide (B126) structure can be readily modified to introduce additional functionalities, thereby creating a library of related compounds for further investigation.

Similarly, the synthesis of 2-amino-5-chloro-N,3-dimethylbenzamide, an important intermediate for certain insecticides, has been explored through various routes, underscoring the industrial relevance of this class of compounds. google.com The structural motif of 2-aminobenzamide (B116534) is also present in the synthesis of N-[1-(2-acetyl-4,5-dimethoxyphenyl)propan-2-yl]benzamide, which is prepared via ortho-acylation of the corresponding N-[1-(3,4-dimethoxyphenyl)propan-2-yl]benzamide. nih.gov

Scaffold for Designing Advanced Materials

The inherent chemical and physical properties of the N-arylbenzamide scaffold, including its planarity, potential for hydrogen bonding, and electronic characteristics, make it a suitable candidate for the development of advanced materials.

N-Arylbenzamides and related heterocyclic compounds have been investigated for their potential as corrosion inhibitors for metals in acidic environments. nih.gov The efficacy of these organic molecules is often attributed to their ability to adsorb onto the metal surface, forming a protective layer that impedes the corrosive process. This adsorption can occur through the interaction of heteroatoms (such as nitrogen and oxygen) and π-electrons of the aromatic rings with the metal's d-orbitals.

Studies on various organic inhibitors have demonstrated that their molecular structure, including the presence of electron-donating groups and aromatic systems, plays a crucial role in their inhibitory efficiency. nih.govsemanticscholar.org For example, a novel pyrazole (B372694) derivative, N-{2-[2-(5-methyl-1H-pyrazol-3-yl)acetamido]-phenyl}benzamide monohydrate (MPAPB), has shown a high inhibition efficiency of over 90% for C38 steel in a 1 M HCl solution. nih.gov The adsorption of this compound was found to follow the Langmuir adsorption isotherm, suggesting a combination of physical and chemical adsorption mechanisms. nih.gov Quantum chemical calculations and molecular dynamics simulations further support the role of electron-donating heteroatoms and π-electron systems in the formation of a protective film on the steel surface. nih.govresearchgate.net

| Inhibitor | Metal | Corrosive Medium | Inhibition Efficiency (%) | Concentration |

| N-{2-[2-(5-methyl-1H-pyrazol-3-yl)acetamido]-phenyl}benzamide monohydrate (MPAPB) | C38 Steel | 1 M HCl | 90.2 | 1 mM |

| 4-benzyl-1-(4-oxo-4-phenylbutanoyl)thiosemicarbazide (BOT) | Mild Steel | 1.0 M HCl | 92.5 | 500 ppm |

| 5-(furan-2-ylmethylsulfonyl-4-phenyl-2,4-dihydro frontiersin.orgnih.govnih.gov triazole-3-thione) | Carbon Steel | 1.0 M HCl | 99.4 | 150 ppm |

This table presents data on the corrosion inhibition efficiency of various organic compounds, including an N-arylbenzamide derivative, on different types of steel in acidic environments.

Investigation as a Ligand in Coordination Chemistry

The 2-aminobenzamide framework, with its nitrogen and oxygen donor atoms, is a subject of interest in coordination chemistry. mdpi.com These atoms can coordinate with metal ions to form stable complexes with diverse geometries and electronic properties. The amide group, in particular, can act as an effective chelating agent, especially when positioned ortho to another coordinating group, such as the amino group in 2-aminobenzamide. mdpi.com

Research into copper(II) complexes with pyridine (B92270) carboxamides, pyrazine (B50134) carboxamides, and amino-benzamides has revealed that the coordination preferences are influenced by the nature of the ligand and the reaction conditions. mdpi.com For instance, the synthesis of a Cu(II) complex with N-[1-(2-acetyl-4,5-dimethoxyphenyl)propan-2-yl]benzamide has been reported, where the ligand coordinates with the metal ion through two oxygen atoms and one nitrogen atom. nih.gov The formation and stability of such complexes are often studied using various spectroscopic techniques, including IR, NMR, and Raman spectroscopy, to elucidate the coordination mode. nih.gov

Derivatization for Analytical and Diagnostic Applications (e.g., glycan labeling)

A closely related compound, 2-aminobenzamide (2-AB), is widely employed in the field of glycobiology as a fluorescent label for the analysis of carbohydrates. nih.govfrontiersin.org Glycans, which are often released from glycoproteins, have a reducing terminus that can be chemically derivatized. frontiersin.org The primary amine of 2-AB reacts with the aldehyde group of the glycan via reductive amination to form a stable, fluorescently tagged secondary amine. frontiersin.orgludger.com This stoichiometric labeling allows for the sensitive detection and relative quantification of different glycans in a mixture using techniques like high-performance liquid chromatography (HPLC) with fluorescence detection and mass spectrometry (MS). nih.govfrontiersin.org

The 2-AB label is valued for its high labeling efficiency, stability, and compatibility with various separation and detection methods. nih.govludger.com Optimized reaction conditions have been developed to ensure nonselective labeling, meaning the efficiency is independent of the glycan's structure, which is crucial for obtaining accurate glycan profiles. nih.gov While 2-AB is a standard for fluorescence detection, other labels like procainamide (B1213733) have been developed to offer enhanced ionization efficiency for mass spectrometry. frontiersin.orgludger.com The derivatization principle demonstrated by 2-AB is directly applicable to other ortho-substituted anilines, including derivatives of this compound, for creating novel analytical reagents. Another derivative, 2-amino-N-(2-aminoethyl)-benzamide (AEAB), has also been utilized for glycan labeling. researchgate.net

| Labeling Compound | Reaction Type | Key Advantages | Primary Detection Method |

| 2-aminobenzamide (2-AB) | Reductive Amination | High efficiency, nonselective, stable | Fluorescence |

| Procainamide (ProA) | Reductive Amination | Increased fluorescence and ionization | Fluorescence, Mass Spectrometry |

| RapiFluor-MS (RF-MS) | N-hydroxysuccinimide carbamate (B1207046) reaction | Rapid labeling | Fluorescence, Mass Spectrometry |

This table compares different fluorescent labels used for glycan analysis, highlighting their reaction mechanisms and advantages.

Exploration of Biological Activity Scaffolds (without specific therapeutic claims or clinical data)

The N-arylbenzamide scaffold is a common feature in molecules designed for biological screening. nih.gov By modifying the substituents on the aromatic rings and the linker between them, chemists can generate large libraries of compounds to probe interactions with various biological targets. The 2-amino-N-phenylbenzamide core, in particular, has been identified as a privileged structure in medicinal chemistry.

Derivatives of 2-aminobenzamide have been investigated as inhibitors of various enzymes, providing insights into enzyme structure and function.

Histone Deacetylase (HDAC) Inhibition : The N-(2-aminophenyl)-benzamide moiety is recognized as a zinc-binding group in a class of histone deacetylase (HDAC) inhibitors. frontiersin.orgnih.gov Modifications to the "cap" group of these molecules have led to the identification of compounds that inhibit HDAC1 and HDAC2 at nanomolar concentrations. nih.gov For instance, N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide has been shown to be a selective inhibitor of class I HDACs, with IC50 values of 95.2 nM, 260.7 nM, and 255.7 nM against HDAC1, HDAC2, and HDAC3, respectively. frontiersin.org Benzamides with a pyridyl cap group have also been noted for their activity. nih.gov

Fatty Acid Amide Hydrolase (FAAH) Inhibition : FAAH is an enzyme responsible for the degradation of fatty acid amides, including the endocannabinoid anandamide. nih.govmdpi.com Inhibition of FAAH leads to increased levels of these signaling lipids. researchgate.net While a wide range of chemical classes have been explored as FAAH inhibitors, including carbamates and ureas, the benzamide scaffold also features in molecules designed to target this enzyme. nih.govnih.gov For example, the well-known FAAH inhibitor URB597, while a carbamate, highlights the ongoing search for new scaffolds to modulate this enzyme's activity. nih.gov

Tyrosinase Inhibition : Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of interest in various fields. nih.gov N-(acryloyl)benzamide derivatives have been synthesized and shown to inhibit mushroom tyrosinase. nih.gov In one study, two such derivatives, at a concentration of 25 µM, demonstrated stronger tyrosinase inhibition in B16F10 melanoma cells than the well-known inhibitor kojic acid. nih.gov Another class of compounds, 2-(substituted phenyl)-5-(trifluoromethyl)benzo[d]thiazoles, has also yielded potent tyrosinase inhibitors, with one derivative exhibiting an IC50 value of 0.2 µM. mdpi.com These studies often involve kinetic analysis to determine the mechanism of inhibition (e.g., competitive, non-competitive) and molecular docking to understand the binding interactions within the enzyme's active site. researchgate.net

| Enzyme Target | Scaffold/Derivative Class | Example of Inhibition Data |

| Histone Deacetylase 1 (HDAC1) | N-(2-aminophenyl)-benzamides | IC50 = 95.2 nM frontiersin.org |

| Tyrosinase | N-(acryloyl)benzamides | 76.77% inhibition at 25 µM nih.gov |

| Tyrosinase | 2-(substituted phenyl)-5-(trifluoromethyl)benzo[d]thiazoles | IC50 = 0.2 µM mdpi.com |

This table summarizes the enzyme inhibitory activities of various benzamide-related scaffolds against different enzyme targets.

Role in Modulating Molecular Recognition Processes

The specific role of this compound in directly modulating molecular recognition processes has not been extensively documented in publicly available research. While the broader class of benzamides and aminobenzamides are recognized for their ability to participate in hydrogen bonding and other non-covalent interactions crucial for molecular recognition, detailed studies focusing on the 3,5-dimethylphenyl substituted variant are not readily found.

In principle, derivatives of this compound could be designed to create specific binding pockets or surfaces for recognizing target molecules such as anions, cations, or neutral organic species. The 3,5-dimethyl substitution pattern on the phenyl ring could serve to create a pre-organized cleft or to sterically guide the approach of a substrate. However, without specific research examples, its precise function and efficacy in molecular recognition remain theoretical.

Future Directions in the Research of 2 Amino N 3,5 Dimethylphenyl Benzamide Chemistry

Development of Novel and Sustainable Synthetic Pathways

The synthesis of benzamide (B126) derivatives is moving towards greener and more efficient methodologies. Future research concerning 2-amino-N-(3,5-dimethylphenyl)benzamide will likely focus on developing synthetic pathways that are not only high-yielding but also environmentally benign.

Key features of these advanced synthetic approaches include:

Milder Reaction Conditions: Avoiding harsh temperatures and pressures reduces energy consumption. sioc-journal.cn

Reduced Waste: Eliminating the need to separate intermediate products minimizes the use of solvents and purification materials. sioc-journal.cn

Future efforts will also likely explore novel catalytic systems and alternative, more sustainable reagents to further minimize the environmental impact of synthesis.

Advanced Computational Modeling for Predictive Design

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the rational design of new compounds. For this compound, advanced computational modeling offers a pathway to efficiently design derivatives with tailored properties.

Structure-based drug design is a powerful application of computational modeling. nih.gov By using X-ray crystallography data of a target protein, researchers can design inhibitors that fit precisely into the active site, enhancing both potency and selectivity. nih.gov This approach has been successfully used to develop selective PKMYT1 inhibitors from 2-amino-[1,1'-biphenyl]-3-carboxamide derivatives. nih.gov A similar strategy could be employed to design derivatives of this compound for various biological targets.

Molecular dynamics (MD) simulations provide another avenue for exploration, allowing researchers to understand the complex processes of molecular self-assembly. rsc.org For example, MD simulations have been used to study amino ester-based benzene-1,3,5-tricarboxamides (BTAs), revealing how weak interactions can lead to the formation of stable oligomers. rsc.org Applying these techniques to this compound could predict its aggregation behavior and guide the design of novel self-assembling materials.

The table below summarizes potential applications of various computational methods in the study of this compound.

| Computational Method | Potential Application for this compound | Related Research Example |

| Density Functional Theory (DFT) | Predict molecular geometry, electronic properties, and reaction mechanisms. | Used to study the geometry of new 2-amino-5-arylazothiazole derivatives. mdpi.com |

| Molecular Docking | Predict the binding mode and affinity of derivatives to biological targets (e.g., enzymes, receptors). | Utilized in the design of Werner (WRN) helicase inhibitors. nih.gov |

| Molecular Dynamics (MD) Simulations | Simulate the self-assembly process and predict the stability of supramolecular structures. | Employed to understand the aggregation of BTA derivatives. rsc.org |

| In Silico ADME Prediction | Forecast the Absorption, Distribution, Metabolism, and Excretion properties of new derivatives. | Applied to novel chromeno[2,3-d]pyrimidine derivatives to assess their drug-likeness. mdpi.com |

By leveraging these computational tools, researchers can prioritize the synthesis of the most promising candidates, thereby saving time and resources.

Integration with High-Throughput Experimentation and Automation in Chemical Discovery

The discovery of new molecules with desired properties can be significantly accelerated by integrating high-throughput experimentation (HTE) and automation. These technologies allow for the rapid synthesis and screening of large libraries of compounds, a strategy that holds great promise for exploring the chemical space around this compound.

HTE can be applied to reaction optimization, quickly identifying the best conditions (catalyst, solvent, temperature) for synthesizing derivatives. Multicomponent reactions, such as the Groebke-Blackburn-Bienaymé reaction, are particularly well-suited for HTE, enabling the creation of diverse molecular libraries from simple building blocks in a single step. rug.nl This approach has been used to generate libraries of adenine (B156593) mimetics. rug.nl

Furthermore, automation can be applied to the crystallization process. High-throughput encapsulated nanodroplet crystallization (ENaCt) techniques allow for the rapid screening of conditions to obtain single crystals suitable for X-ray diffraction, which is crucial for definitive structure determination. nih.gov This method was successfully used to confirm the structure of a benzamide derivative of 4-aminoantipyrine. nih.gov

The integration of these technologies can create a closed-loop discovery cycle:

Design: Computational tools are used to design a virtual library of derivatives.